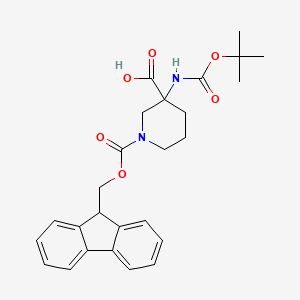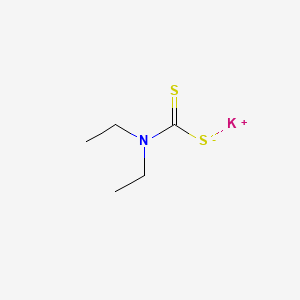
3-Boc-氨基-1-fmoc-哌啶-3-羧酸
描述
3-Boc-amino-1-fmoc-piperidine-3-carboxylic acid is a chemical compound used in the preparation of synthetic peptide amides . It’s provided by several chemical providers for experimental and research use .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not fully detailed in the search results. It’s known that it has a molecular weight of 351.40 .科学研究应用
Peptide Synthesis
The compound is used in Fmoc Solid Phase Peptide Synthesis (SPPS) . This method is widely used to produce larger quantities of peptides for various studies, such as biological tests, NMR structural research, and interaction studies between peptides with other molecules . The compound plays a crucial role in the deprotection step, which is essential for securing a good quality product .
Cell Signaling Studies
The synthesized peptides are used in cell signaling studies . These peptides can help understand how cells communicate with each other, which is crucial in understanding many biological processes and diseases.
Development of Epitope-Specific Antibodies
The compound is used in the development of epitope-specific antibodies . These antibodies are designed to bind to specific parts of an antigen, allowing for more targeted immune responses.
Biomarker Discovery
The synthesized peptides are used in the discovery of biomarkers for various diseases . Biomarkers can help in the early detection of diseases, monitoring disease progression, and evaluating the effectiveness of treatments.
Drug Development
The compound is used in the development of new drugs . For example, peptides synthesized using this compound have been used in the development of SIRT2 inhibitors, Melanin-concentrating hormone receptor 1 antagonists, Bradykinin hB2 receptor antagonists, and Neurokinin-1 receptor ligands .
Preparation of Water-Soluble Highly Helical Peptides
The compound is used in the preparation of water-soluble highly helical peptides . These peptides have self-assembling properties, making them increasingly important in materials science .
作用机制
Target of Action
Similar compounds have been used in the preparation of synthetic peptide amides as kappa opioid receptor agonists . These receptors play a crucial role in pain perception, mood, and consciousness.
Mode of Action
It’s known that the compound contains protective groups (boc and fmoc) that can be selectively removed during peptide synthesis . This allows for the controlled addition of amino acids to the growing peptide chain.
Biochemical Pathways
Compounds with similar structures have been implicated in the kappa opioid receptor pathway , which can influence pain perception and mood regulation.
Pharmacokinetics
The compound’s predicted properties include a boiling point of 6581±550 °C and a density of 131±01 g/cm3 . These properties could potentially impact the compound’s bioavailability.
Result of Action
Similar compounds have been used in the synthesis of peptide amides, which can act as kappa opioid receptor agonists . This could result in analgesic effects and changes in mood.
Action Environment
It’s known that the compound is stable under normal experimental conditions
安全和危害
未来方向
属性
IUPAC Name |
1-(9H-fluoren-9-ylmethoxycarbonyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30N2O6/c1-25(2,3)34-23(31)27-26(22(29)30)13-8-14-28(16-26)24(32)33-15-21-19-11-6-4-9-17(19)18-10-5-7-12-20(18)21/h4-7,9-12,21H,8,13-16H2,1-3H3,(H,27,31)(H,29,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKUJPWRCQQVACO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CCCN(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
368866-19-7 | |
| Record name | 1-(9H-Fluoren-9-ylmethyl) 3-[[(1,1-dimethylethoxy)carbonyl]amino]-1,3-piperidinedicarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=368866-19-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-Chloro-5,6,7,8,9,10-hexahydro-cyclohepta[b]indole-6-carbonitrile](/img/structure/B3370284.png)



![Ethyl (1S,2S)-2-[[(S)-1-phenylethyl]amino]cyclopentanecarboxylate](/img/structure/B3370325.png)

![N-[(4-nitrophenyl)methylidene]benzenesulfonamide](/img/structure/B3370344.png)


![N-[2-(pyrrolidin-1-yl)ethyl]aniline](/img/structure/B3370355.png)

![2H-[2,7]Naphthyridin-1-one hydrochloride](/img/structure/B3370372.png)

![N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-methylacetamide](/img/structure/B3370382.png)